Hnmpa-(AM)3

概要

説明

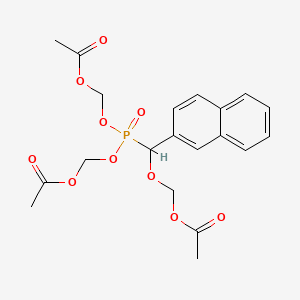

ヒドロキシ-2-ナフタレンイルメチルホスホン酸トリスアセトキシメチルエステルは、一般にHNMPA-(AM)3として知られており、ヒドロキシ-2-ナフタレンイルメチルホスホン酸の細胞透過性アナログです。この化合物は、主にインスリン受容体チロシンキナーゼ阻害剤としての役割で知られています。 インスリンシグナル伝達経路と関連する代謝過程を研究するために、科学研究で広く用いられています .

準備方法

合成経路と反応条件

ヒドロキシ-2-ナフタレンイルメチルホスホン酸トリスアセトキシメチルエステルは、複数段階のプロセスによって合成されます。合成は、ヒドロキシ-2-ナフタレンイルメチルホスホン酸の調製から始まり、その後、アセトキシメチル基でエステル化されて最終生成物が得られます。 反応条件は、一般的にジメチルスルホキシドまたはエタノールなどの有機溶媒の使用を含み、反応は高い収率と純度を確保するために制御された温度で行われます .

工業生産方法

工業的な環境では、ヒドロキシ-2-ナフタレンイルメチルホスホン酸トリスアセトキシメチルエステルの生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、自動反応器と連続フローシステムの使用が含まれており、反応条件を最適化し、効率を向上させています。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、所望の純度レベルが達成されます .

化学反応の分析

反応の種類

ヒドロキシ-2-ナフタレンイルメチルホスホン酸トリスアセトキシメチルエステルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、対応するホスホン酸誘導体になります。

還元: 還元反応によって、エステル基をヒドロキシル基に戻すことができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤があります。 反応は、一般的に制御された温度で、触媒の存在下で行われ、反応速度が向上します .

主要な生成物

これらの反応から生成される主要な生成物には、特定の反応条件と使用される試薬に応じて、さまざまなホスホン酸誘導体、ヒドロキシル化化合物、置換エステルが含まれます .

科学研究への応用

ヒドロキシ-2-ナフタレンイルメチルホスホン酸トリスアセトキシメチルエステルは、以下を含む幅広い科学研究への応用を持っています。

化学: 酵素阻害とタンパク質リン酸化のメカニズムを研究するためのツールとして使用されます。

生物学: インスリンシグナル伝達経路と代謝調節の研究に用いられています。

医学: 糖尿病などの代謝性疾患の治療における潜在的な治療的用途について調査されています。

科学的研究の応用

2.1. Cell Signaling Studies

HNMPA-(AM)3 has been utilized to investigate insulin receptor-mediated signaling pathways. For instance, studies have shown that treatment with this compound blocked the formation of Rab5-positive endosomes during insulin receptor activation, indicating its role in endosomal trafficking and cellular responses to insulin .

2.2. Cancer Research

The compound has also been explored for its potential in cancer research. This compound has demonstrated the ability to inhibit insulin-induced migration and invasion of cancer cells, suggesting a possible application in anti-cancer therapies .

3.1. Inhibition of Adipocyte Differentiation

A study investigated the effects of this compound on adipocyte differentiation. The results indicated that this inhibitor disrupted differentiation processes by affecting key signaling pathways associated with insulin action . The study utilized a time-course analysis to demonstrate how this compound influences phosphorylation events critical for adipocyte maturation.

3.2. Neurotrophic Effects

Another significant application of this compound was observed in neurobiology, where it was used to study the neuritogenic effects of compounds like Amarogentin on PC12 cells. The inhibition of the insulin receptor by this compound allowed researchers to delineate the role of insulin signaling in neurite outgrowth and neuronal differentiation .

Data Tables

作用機序

ヒドロキシ-2-ナフタレンイルメチルホスホン酸トリスアセトキシメチルエステルは、インスリン受容体チロシンキナーゼを阻害することでその効果を発揮します。細胞内に入ると、この化合物は細胞質エステラーゼによって活性型に変換されます。活性型は、インスリン受容体に結合し、チロシン残基での自己リン酸化を阻害します。 この阻害は、下流のシグナル伝達経路を阻害し、グルコース代謝やその他のインスリン媒介プロセスに影響を与えます .

類似化合物の比較

類似化合物

ヒドロキシ-2-ナフタレンイルメチルホスホン酸: ヒドロキシ-2-ナフタレンイルメチルホスホン酸トリスアセトキシメチルエステルの母化合物です。

ヒドロキシ-2-ナフタレンイルメチルホスホン酸トリスアセトキシメチルエステルアナログ: 類似の構造と機能を持つ他のアナログ

独自性

ヒドロキシ-2-ナフタレンイルメチルホスホン酸トリスアセトキシメチルエステルは、その高い細胞透過性とインスリン受容体チロシンキナーゼの選択的阻害のためにユニークです。 これは、インスリンシグナル伝達と関連する代謝過程を、in vitroおよびin vivoモデルの両方で研究するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Hydroxy-2-naphthalenylmethylphosphonic acid: The parent compound of hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester.

Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester analogs: Other analogs with similar structures and functions

Uniqueness

Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester is unique due to its high cell permeability and selective inhibition of the insulin receptor tyrosine kinase. This makes it a valuable tool for studying insulin signaling and related metabolic processes in both in vitro and in vivo models .

生物活性

HNMPA-(AM)₃ (Hydroxy-2-naphthalenylmethylphosphonic Acid Trisacetoxymethyl Ester) is a cell-permeable analog of HNMPA, which is recognized for its role as an insulin receptor tyrosine kinase inhibitor. This compound has garnered attention in various research studies due to its significant biological activities, particularly in the context of insulin signaling pathways and receptor interactions.

- CAS Number : 120944-03-8

- Empirical Formula : C₂₀H₂₃O₁₀P

- Molecular Weight : 438.36 g/mol

- Cell Permeability : Yes, it is designed to penetrate cell membranes and release the active compound through cytosolic esterases .

HNMPA-(AM)₃ functions primarily as an inhibitor of the insulin receptor tyrosine kinase. It blocks the formation of Rab5-positive endosomes, crucial for insulin signaling and glucose uptake. The inhibition of Rab5 activation occurs upon insulin stimulation, indicating that HNMPA-(AM)₃ disrupts normal endosomal fusion processes critical for effective insulin signaling .

Biological Activity Overview

The biological activity of HNMPA-(AM)₃ can be summarized through its effects on various cellular processes:

- Insulin Signaling Inhibition : HNMPA-(AM)₃ inhibits insulin receptor-mediated activation of Rab5, impacting glucose metabolism in adipocytes. The IC₅₀ values are reported at 100 µM for insulin receptor tyrosine kinase and 10 µM for glucose oxidation in isolated rat adipocytes .

- Endosomal Dynamics : The compound prevents the co-localization of Rab5 with the insulin receptor, which is essential for endosomal trafficking and subsequent signaling cascades .

Case Studies and Research Findings

Several studies have explored the biological implications of HNMPA-(AM)₃:

- Endosomal Fusion Studies :

- Glucose Metabolism Impact :

- Comparative Analysis with Other Inhibitors :

Data Tables

| Property | Value |

|---|---|

| CAS Number | 120944-03-8 |

| Molecular Weight | 438.36 g/mol |

| Primary Target | Insulin Receptor Tyrosine Kinase |

| IC₅₀ (Insulin Receptor) | 100 µM |

| IC₅₀ (Glucose Oxidation) | 10 µM |

| Cell Permeable | Yes |

特性

IUPAC Name |

[bis(acetyloxymethoxy)phosphoryl-naphthalen-2-ylmethoxy]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23O10P/c1-14(21)25-11-28-20(19-9-8-17-6-4-5-7-18(17)10-19)31(24,29-12-26-15(2)22)30-13-27-16(3)23/h4-10,20H,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQODAZKXEREJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(C1=CC2=CC=CC=C2C=C1)P(=O)(OCOC(=O)C)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017621 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-03-8 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。